1,3,5-Trimethyl-2,6-diphenylpiperidin-4-one;hydrochloride

Oxidation kinetics Piperidin-4-one reactivity Acid dichromate oxidation

1,3,5-Trimethyl-2,6-diphenylpiperidin-4-one hydrochloride (CAS 20964-08-3) is a sterically congested piperidin-4-one derivative featuring 1,3,5-trimethyl and 2,6-diphenyl substitution. The free base (CAS 5554-59-6) is the synthetically active species; the hydrochloride salt is typically supplied for improved handling and long‑term storage.

Molecular Formula C20H24ClNO
Molecular Weight 329.9 g/mol
CAS No. 20964-08-3
Cat. No. B12643657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Trimethyl-2,6-diphenylpiperidin-4-one;hydrochloride
CAS20964-08-3
Molecular FormulaC20H24ClNO
Molecular Weight329.9 g/mol
Structural Identifiers
SMILESCC1C(N(C(C(C1=O)C)C2=CC=CC=C2)C)C3=CC=CC=C3.Cl
InChIInChI=1S/C20H23NO.ClH/c1-14-18(16-10-6-4-7-11-16)21(3)19(15(2)20(14)22)17-12-8-5-9-13-17;/h4-15,18-19H,1-3H3;1H
InChIKeyPQNXBEFNFIBWMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,5-Trimethyl-2,6-diphenylpiperidin-4-one Hydrochloride — Identity, Physicochemical Profile, and Core Sourcing Parameters


1,3,5-Trimethyl-2,6-diphenylpiperidin-4-one hydrochloride (CAS 20964-08-3) is a sterically congested piperidin-4-one derivative featuring 1,3,5-trimethyl and 2,6-diphenyl substitution [1]. The free base (CAS 5554-59-6) is the synthetically active species; the hydrochloride salt is typically supplied for improved handling and long‑term storage. This scaffold is employed primarily as a ketone building block in the synthesis of oxime ether antimicrobial agents and related heterocycles [2].

Why Simple Piperidin-4-one Analogs Cannot Replace 1,3,5-Trimethyl-2,6-diphenylpiperidin-4-one Hydrochloride in Oxidative and Conformation‑Dependent Syntheses


Among N‑methyl‑2,6‑diphenylpiperidin‑4‑ones, the 1,3,5‑trimethyl congener exhibits a markedly higher reactivity toward acid dichromate oxidation compared to 1‑methyl, 1,3‑dimethyl, 3‑ethyl, and 3‑isopropyl analogs . This difference is not marginal in a synthetic cascade where conversion rate and chemoselectivity dictate overall yield. Furthermore, the C‑3 and C‑5 gem‑dimethyl substitution pattern forces the piperidinone ring into a twist‑boat conformation, whereas less substituted variants retain the typical chair conformation [1]. Because the conformation governs the accessibility of the carbonyl group and the diastereoselectivity of subsequent nucleophilic additions, substituting a 1,3‑dimethyl or 1‑methyl analog invariably alters the product distribution and downstream biological activity of the derived oxime ethers.

1,3,5-Trimethyl-2,6-diphenylpiperidin-4-one Hydrochloride — Quantitative Differentiation Evidence


Oxidation Reactivity Ranking: 1,3,5-Trimethyl vs. 1-Methyl, 1,3-Dimethyl, and 3-Alkyl Piperidin-4-ones

In acid dichromate oxidation of N‑methyl‑2,6‑diphenylpiperidin‑4‑one oximes, the reactivity order determined by kinetic measurements is: 1,3,5‑trimethyl PPO > 1‑methyl PPO > 1,3‑dimethyl PPO > 1‑methyl‑3‑ethyl PPO > 1‑methyl‑3‑isopropyl PPO . The 1,3,5‑trimethyl derivative consumes oxidant faster than any other congener in the series, indicating a higher intrinsic reactivity of the C‑3, C‑5 disubstituted scaffold.

Oxidation kinetics Piperidin-4-one reactivity Acid dichromate oxidation

Conformational Preference: Twist‑Boat vs. Chair Conformation in the C-3,C‑5 Dimethyl Series

1H and 13C NMR studies on piperidin‑4‑one oxime ethers revealed that compounds with C‑3(Me) and C‑5(Me) substitution (including the derivatives of 1,3,5‑trimethyl‑2,6‑diphenylpiperidin‑4‑one) adopt a twist‑boat conformation, whereas those with C‑3(H) and C‑5(H) or C‑3(Me) and C‑5(H) adopt chair conformations [1]. The twist‑boat geometry places the phenyl rings in a distinctly different spatial orientation, altering the accessibility of the ketone carbonyl for nucleophilic attack.

Conformational analysis Piperidine ring stereochemistry NMR spectroscopy

Free Base Melting Point: A Benchmark for Identity and Purity Verification

The fusion temperature of 1,3,5‑trimethyl‑2,6‑diphenyl‑4‑piperidinone (free base) is reported as 364.65 K (≈91.5 °C) in the DETHERM thermophysical database [1]. This value can serve as a primary identity check when the hydrochloride salt is converted to the free base for synthetic use. In contrast, less substituted 2,6‑diphenylpiperidin‑4‑ones typically exhibit higher melting points (e.g., 1‑methyl‑2,6‑diphenylpiperidin‑4‑one melts above 100 °C), and the hydrochloride salt itself shows an elevated melting range relative to the free base, enabling discrimination between salt and base forms during incoming material inspection.

Melting point Thermophysical property Quality control

Calculated Lipophilicity (XLogP3): 1,3,5-Trimethyl vs. 1,3-Dimethyl and Unsubstituted 2,6-Diphenylpiperidin-4-ones

The XLogP3 value calculated for 1,3,5‑trimethyl‑2,6‑diphenylpiperidin‑4‑one is 3.9 [1]. This represents an increase relative to the hypothetical unsubstituted 2,6‑diphenylpiperidin‑4‑one (estimated XLogP3 ~2.5‑3.0) and the 1,3‑dimethyl analog (estimated XLogP3 ~3.5), reflecting the additional hydrophobic contribution of the second C‑5 methyl group. Higher lipophilicity can be advantageous for extraction efficiency in organic synthesis workflows and influences the logP‑dependent activity of downstream oxime ether derivatives.

Lipophilicity XLogP3 Physicochemical property prediction

Procurement‑Critical Application Scenarios for 1,3,5-Trimethyl-2,6-diphenylpiperidin-4-one Hydrochloride


Synthesis of Twist‑Boat‑Constrained Oxime Ether Antimicrobial Leads

The compound serves as the ketone precursor for generating oxime ethers that adopt a rigid twist‑boat conformation, a feature linked to enhanced antibacterial activity against Gram‑positive strains [1]. Researchers synthesizing structure–activity relationship (SAR) libraries of 2,6‑diphenylpiperidin‑4‑one oxime ethers specifically require the 1,3,5‑trimethyl scaffold to maintain the bioactive twist‑boat geometry, as the 1,3‑dimethyl or 1‑methyl analogs revert to a chair conformation that alters pharmacophore presentation [1].

Oxidative Deoximation Kinetic Studies Requiring the Fastest Reacting Substrate

In mechanistic investigations of acid dichromate oxidation, the 1,3,5‑trimethyl derivative is the most reactive substrate among 2,6‑diphenylpiperidin‑4‑ones . Its use as a reference substrate allows kineticists to probe electronic and steric effects with a compound that ensures measurable rates within practical timeframes, whereas slower analogs may require elevated temperatures or catalyst loadings that introduce side reactions .

Physicochemical Standard for LogP‑ and Density‑Based Method Development

With a calculated XLogP3 of 3.9 and a density of 1.039 g/cm³ (free base) [2], the compound can be employed as a calibration standard in reversed‑phase chromatography and liquid–liquid extraction method development for moderately lipophilic piperidine derivatives. Its properties bridge the gap between low‑logP piperidinones and highly lipophilic N‑substituted analogs, making it a valuable midpoint reference.

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